molecular formula C26H27NO B5130379 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide

2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide

Cat. No.: B5130379
M. Wt: 369.5 g/mol
InChI Key: ONNQCVJTTVXIRQ-UHFFFAOYSA-N
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Description

2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide is a synthetic organic compound. It belongs to the class of cyclopropane carboxamides, which are known for their diverse applications in medicinal chemistry and materials science. The compound’s structure features a cyclopropane ring, which is known for its strain and reactivity, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via a reaction between the cyclopropane carboxylic acid and an amine, such as 2-phenylethylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring’s strain can also influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide: Lacks the phenylethyl group.

    N-(2-phenylethyl)cyclopropane-1-carboxamide: Lacks the bis(4-methylphenyl) groups.

Uniqueness

2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide is unique due to the combination of its cyclopropane ring, bis(4-methylphenyl) groups, and phenylethyl group. This combination imparts specific chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-19-8-12-22(13-9-19)26(23-14-10-20(2)11-15-23)18-24(26)25(28)27-17-16-21-6-4-3-5-7-21/h3-15,24H,16-18H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNQCVJTTVXIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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